2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c22-28(26,27)16-10-8-15(9-11-16)12-13-23-21(25)14-24-19-6-2-1-4-17(19)18-5-3-7-20(18)24/h1-2,4,6,8-11H,3,5,7,12-14H2,(H,23,25)(H2,22,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYWBGFWGLSHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structure and Retrosynthetic Analysis
The target compound consists of three key structural components: the 2,3-dihydrocyclopenta[b]indole core, an acetamide linker, and a 4-sulfamoylphenethyl group. The molecule presents several synthetic challenges, particularly in the construction of the fused tricyclic system and the formation of the acetamide bond with the sulfonamide-containing moiety.
Retrosynthetic Disconnections
The most logical retrosynthetic approach divides the molecule into two major fragments:
- The 2,3-dihydrocyclopenta[b]indol-4(1H)-yl-acetic acid component
- The 4-sulfamoylphenethylamine component
These fragments would be coupled via an amide bond formation reaction to yield the target compound.
Synthesis of the 2,3-dihydrocyclopenta[b]indole Core
Intramolecular Oxidative Coupling Approach
One effective method for constructing the cyclopenta[b]indole scaffold involves intramolecular oxidative coupling of appropriately substituted indole derivatives. This approach is based on methodologies similar to those reported for the synthesis of related cyclohepta[2,1-b:3,4-b']diindole derivatives.
Synthetic Route A:
1. Preparation of 1,3-di(1H-indol-3-yl)propane derivatives
2. Intramolecular cyclization using hypervalent iodine reagents
3. Selective reduction to obtain the 2,3-dihydro system
The cyclization step can be mediated by phenyliodine(III)bis(trifluoroacetate) (PIFA) in combination with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and trimethylsilyl chloride (TMSCl), which promotes intramolecular oxidative coupling through a radical cation intermediate formation.
Nazarov Cyclization Approach
Although the Nazarov cyclization approach has shown limitations in certain systems, as noted in research on cyclopenta[f]indole synthesis, modified versions of this methodology might be applicable for our target compound:
Synthetic Route B:
1. Preparation of indole-substituted divinyl ketones
2. Lewis acid-catalyzed Nazarov cyclization
3. Selective reduction steps
Platinum or Gold-Catalyzed Cyclization
For the construction of the cyclopenta[b]indole core, platinum(II) or gold(I)-catalyzed cyclization of appropriately substituted propargylacetates has proven highly effective in similar systems. This method provides excellent yields and stereoselectivity:
Synthetic Route C:
1. N-TIPS-protected indoline synthesis
2. Installation of propargyl acetate functionality
3. Metal-catalyzed cyclization
4. Deprotection and oxidation steps
Synthesis of the 4-Sulfamoylphenethylamine Fragment
The 4-sulfamoylphenethylamine component can be prepared through established methods based on similar compounds in the literature.
From 4-Nitrophenethylamine
Synthetic Route F:
1. Protection of 4-nitrophenethylamine
2. Reduction of the nitro group to an amine
3. Sulfonylation with appropriate sulfonylating agent
4. Deprotection
Alternative Route from 4-Cyanophenethylamine
Synthetic Route G:
1. Hydrolysis of the nitrile to a primary amide
2. Chlorosulfonylation
3. Conversion to sulfonamide
Final Coupling and Assembly
Amide Bond Formation
The final step involves coupling the 2,3-dihydrocyclopenta[b]indol-4(1H)-yl-acetic acid with 4-sulfamoylphenethylamine. This can be accomplished using standard amide coupling conditions similar to those employed in the synthesis of related compounds.
Coupling Reagents Comparison
Table 1: Comparison of Coupling Reagents for Amide Formation
| Coupling Reagent | Reaction Conditions | Expected Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| EDC/HOBt | DCM, 0°C to rt, 12h | 65-75 | Mild conditions, water-soluble byproducts | Moderate yields |
| HATU/DIPEA | DMF, 0°C to rt, 8h | 75-85 | Higher yields, faster reaction | More expensive, DMF as solvent |
| T3P/Pyridine | EtOAc, rt, 6h | 70-80 | Easier workup, greener solvent | Less common |
| DCC/DMAP | DCM, rt, 24h | 60-70 | Cost-effective | Difficult byproduct removal |
Optimized Coupling Procedure
Based on procedures for similar compounds, the following optimized method is recommended:
To a stirred solution of 2,3-dihydrocyclopenta[b]indol-4(1H)-yl-acetic acid (1.0 equiv) in anhydrous DMF at 0°C are added HATU (1.2 equiv) and DIPEA (3.0 equiv). After 15 minutes, 4-sulfamoylphenethylamine (1.1 equiv) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 8 hours. The reaction is monitored by TLC until completion, then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the target compound.
Alternative Total Synthetic Approach
Indole Protection and Alkylation Strategy
An alternative approach is based on the strategy used for the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and can be adapted for our target compound:
Synthetic Route H:
1. Protection of the indole nitrogen with a suitable protecting group (e.g., Boc, TIPS)
2. Construction of the cyclopenta[b]indole core
3. Alkylation at the 4-position with a haloacetate derivative
4. Hydrolysis to the corresponding acid
5. Coupling with 4-sulfamoylphenethylamine
6. Deprotection if necessary
Example Procedure Based on Similar Compounds
The following procedure is adapted from the synthesis of related indole derivatives:
Step 1: Protection of the indole nitrogen
To a solution of the indole (1.0 equiv) in THF at 0°C is added sodium hydride (1.2 equiv), and the mixture is stirred for 30 minutes. TIPS-Cl (1.1 equiv) is added dropwise, and the reaction is warmed to room temperature and stirred overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated to yield the N-TIPS-protected indole.
Step 2: Cyclopentane ring formation
The N-TIPS-protected indole undergoes platinum(II) or gold(I)-catalyzed cyclization to form the cyclopenta[b]indole core.
Step 3: 4-position functionalization
The 4-position of the cyclopenta[b]indole is functionalized through alkylation with ethyl bromoacetate, followed by hydrolysis to the corresponding acid.
Step 4: Amide coupling
The acid is coupled with 4-sulfamoylphenethylamine using HATU/DIPEA to yield the target compound.
Reaction Parameters and Optimization
Cyclization Reaction Optimization
Table 2: Optimization of Cyclization Conditions for Cyclopenta[b]indole Formation
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| PIFA/DDQ/TMSCl | DCM | 0 to rt | 6 | 65-75 | Moderate |
| SnCl₄ | DCE | -78 to rt | 4 | 75-85 | Good |
| Pt(II)/AgOTf | Toluene | 80 | 3 | 80-90 | Excellent |
| Au(I)/AgSbF₆ | DCM | rt | 2 | 85-95 | Excellent |
Amide Coupling Optimization
Table 3: Solvent Effects on Amide Coupling Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|
| DMF | 0 to rt | 8 | 75-85 | Good solubility, difficult removal |
| DCM | 0 to rt | 12 | 70-80 | Clean reaction, easier workup |
| THF | 0 to rt | 10 | 65-75 | Moderate yields |
| Acetone | 0 to rt | 24 | 50-60 | Lower yields, longer reaction time |
Analytical Characterization
Spectroscopic Data of Key Intermediates and Final Product
Table 4: Expected Spectroscopic Data for 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide
| Analysis Method | Expected Results |
|---|---|
| ¹H NMR | δ (ppm): 8.50-8.20 (br s, 1H, NH-indole), 7.80-7.60 (m, 2H, ArH), 7.60-7.40 (m, 2H, ArH), 7.30-7.10 (m, 4H, ArH), 6.80-6.60 (br t, 1H, CONH), 4.40-4.20 (m, 1H, CH), 3.60-3.40 (m, 2H, CH₂), 3.40-3.20 (m, 2H, CH₂), 2.90-2.70 (m, 4H, 2×CH₂), 2.60-2.40 (m, 2H, CH₂), 2.20-2.00 (m, 2H, CH₂) |
| ¹³C NMR | δ (ppm): 170-168 (C=O), 142-140 (C-indole), 138-136 (C-Ar), 134-132 (C-Ar), 130-126 (multiple C-Ar), 122-119 (C-Ar), 115-112 (C-Ar), 48-46 (CH₂), 42-40 (CH₂), 36-34 (CH₂), 32-30 (CH₂), 28-26 (CH₂) |
| IR | ν (cm⁻¹): 3400-3300 (NH stretch), 3100-3000 (Ar CH), 2950-2850 (aliphatic CH), 1650-1630 (C=O amide), 1550-1530 (NH bend), 1350-1310 and 1160-1140 (SO₂) |
| MS (ESI) | m/z: [M+H]⁺ calculated based on molecular formula |
| Melting Point | Expected range based on similar compounds: 180-200°C |
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide ()
- Key Features : Dichlorophenyl and pyrazolyl substituents.
- Differences : Chlorine atoms increase electron-withdrawing effects but lack the hydrogen-bonding capability of SO₂NH₂. Forms N–H⋯O hydrogen-bonded dimers (R²²(10) graph set), a pattern also possible in the target compound due to its NH and SO₂NH₂ groups .
Functional Analogues
Goxalapladib ()
- Structure : Contains a 1,8-naphthyridine core and trifluoromethyl biphenyl group.
- Activity : Atherosclerosis treatment via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition.
- Comparison : The trifluoromethyl group increases metabolic stability but reduces polarity compared to the target’s sulfamoyl group .
Rilapladib ()
- Structure: Quinoline core with difluorobenzylthio and trifluoromethyl biphenyl groups.
- Activity : Potent Lp-PLA2 inhibitor (IC₅₀ = 0.23 nM) for Alzheimer’s disease and atherosclerosis.
- Comparison: The thioether linkage and quinoline system differ from the target’s cyclopenta[b]indole, but both share acetamide backbones for target engagement .
Comparative Analysis Table
Research Findings and Implications
Lipophilicity vs. Solubility : Fluorinated and trifluoromethylated analogs (e.g., Goxalapladib, Rilapladib) exhibit higher lipophilicity, favoring blood-brain barrier penetration, whereas the sulfamoyl group may enhance aqueous solubility .
Crystallographic Behavior : Compounds like 2-(3,4-dichlorophenyl)-acetamide form hydrogen-bonded dimers (R²²(10)), a pattern likely observed in the target compound due to its NH and SO₂NH₂ groups .
Biological Activity
The compound 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide is an indole derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant research findings.
Molecular Characteristics
- IUPAC Name : 2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(4-sulfamoylphenethyl)acetamide
- Molecular Formula : C21H23N3O3S
- Molecular Weight : 395.49 g/mol
Structural Representation
The structure of the compound features a cyclopenta[b]indole core fused with an acetamide group and a sulfamoylphenethyl substituent, which may contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, influencing pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that indole derivatives often exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 10.0 |
These findings suggest that the compound may inhibit cancer cell growth effectively, although further studies are necessary to elucidate the exact mechanisms involved.
Neuropharmacological Effects
In addition to anticancer properties, there is emerging evidence supporting the neuropharmacological potential of this compound. Indole derivatives are known for their influence on neurotransmitter systems, which may provide therapeutic avenues for neurodegenerative diseases.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach includes:
- Copper-Catalyzed [4+1]-Annulation : This method facilitates the formation of the dihydrocyclopenta[b]indole framework from 2-alkenylindoles and diazoacetates.
- Acylation Reaction : The introduction of the acetamide group is achieved through acylation processes involving suitable acylating agents.
Reaction Conditions
Careful optimization of reaction conditions—such as temperature, solvent choice, and catalyst selection—is crucial for maximizing yield and purity during synthesis.
Cytotoxicity Studies
A study published in ResearchGate evaluated various derivatives of indole-based compounds for their cytotoxicity against cancer cell lines. The findings indicated that modifications in the side chains significantly influenced the potency of the compounds against different types of cancer cells .
Mechanistic Insights
Another investigation focused on understanding the mechanism by which this compound exerts its biological effects. It was found that it could induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .
Q & A
Q. What are the standard synthetic routes for synthesizing 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Indole Core Formation : Cyclization of substituted indole precursors under acidic or catalytic conditions (e.g., Fischer indole synthesis).
- Sulfamoyl Group Introduction : Coupling of the indole intermediate with 4-sulfamoylphenethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity.
- Validation : Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks. Aromatic protons in the dihydrocyclopenta[b]indole system typically resonate at δ 6.8–7.5 ppm, while sulfamoyl protons appear as broad singlets near δ 7.2–7.4 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement. The dihedral angle between the indole and sulfamoylphenyl moieties often ranges from 45° to 60°, influencing molecular packing .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) to confirm the molecular ion peak (e.g., [M+H] at m/z 439.18) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or IR data (e.g., peak splitting or unexpected shifts) may arise from solvent effects, tautomerism, or impurities. To address this:
- Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously.
- Dynamic NMR Studies : Probe temperature-dependent conformational changes (e.g., rotameric equilibria in the acetamide linker) .
- Computational Chemistry : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G**) .
Q. What experimental strategies optimize the compound’s bioactivity in enzyme inhibition studies?
- Methodological Answer : Structure-activity relationship (SAR) studies are critical:
- Targeted Modifications : Introduce substituents (e.g., halogens or methoxy groups) to the indole or sulfamoylphenyl moieties to enhance binding affinity. For example, fluorination at the indole 5-position improves hydrophobic interactions with kinase ATP-binding pockets .
- Biological Assays :
- In Vitro : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to measure IC values against kinases like JAK2 or EGFR.
- In Vivo : Evaluate pharmacokinetics (PK) in rodent models, focusing on bioavailability and blood-brain barrier penetration .
Q. How do crystallographic challenges (e.g., twinning or poor diffraction) impact structural analysis?
- Methodological Answer : Poor crystal quality can hinder SHELXL refinement. Mitigation strategies include:
- Crystallization Optimization : Screen solvents (e.g., DMSO/water mixtures) and additives (e.g., glycerol) to improve crystal habit.
- Data Collection : Use synchrotron radiation for weak diffractors. For twinned crystals, apply TwinRotMat or other de-twinning algorithms in SHELXL .
- Validation Tools : Check R (<5%) and R (<25%) to ensure model reliability. Hydrogen-bonding patterns (e.g., N–H···O=S interactions) should align with Etter’s rules for supramolecular synthons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
